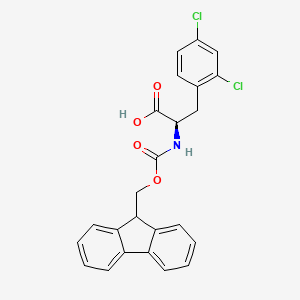

Fmoc-D-Phe(2,4-Cl2)-OH

Description

The exact mass of the compound (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-D-Phe(2,4-Cl2)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Phe(2,4-Cl2)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIMVGROPOKRNA-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352351-61-2 | |

| Record name | 352351-61-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Fmoc-D-Phe(2,4-Cl2)-OH: A Key Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(2,4-Cl2)-OH, chemically known as N-(9-Fluorenylmethoxycarbonyl)-2,4-dichloro-D-phenylalanine, is a specialized amino acid derivative crucial for the synthesis of complex and modified peptides.[1][2] Its unique structure, featuring a dichlorinated phenyl ring, offers distinct advantages in the design of novel peptide-based therapeutics and research tools. The incorporation of this unnatural amino acid can significantly influence the conformational properties, metabolic stability, and biological activity of a peptide. This guide provides a comprehensive overview of the technical data, experimental protocols, and potential applications of Fmoc-D-Phe(2,4-Cl2)-OH in modern drug discovery and development.[3][4]

Core Data and Properties

Fmoc-D-Phe(2,4-Cl2)-OH is a white to off-white solid, and its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-2,4-dichloro-D-phenylalanine | [2] |

| Synonyms | Fmoc-D-Phe(2,4-diCl)-OH | [2] |

| CAS Number | 352351-61-2 | [2] |

| Molecular Formula | C₂₄H₁₉Cl₂NO₄ | [2] |

| Molecular Weight | 456.3 g/mol | [2] |

| Appearance | White to off-white powder/solid | - |

| Melting Point | Not available | - |

| Purity | ≥98% (typically by HPLC) | - |

| Solubility | Soluble in DMF, DMSO, and other common organic solvents for peptide synthesis. | - |

Applications in Peptide Synthesis and Drug Discovery

The primary application of Fmoc-D-Phe(2,4-Cl2)-OH lies in solid-phase peptide synthesis (SPPS), where it serves as a building block for introducing a 2,4-dichloro-D-phenylalanine residue into a peptide sequence.[3] The incorporation of this unnatural amino acid is a strategic approach to modulate the pharmacological properties of peptides.

Enhanced Biological Activity and Stability: The substitution of natural amino acids with unnatural counterparts like 2,4-dichloro-D-phenylalanine can lead to peptides with enhanced resistance to enzymatic degradation, thereby increasing their in vivo half-life.[4] The chlorine atoms on the phenyl ring can also influence the peptide's conformation and its interaction with biological targets, potentially leading to increased potency and selectivity.[5] While specific examples for Fmoc-D-Phe(2,4-Cl2)-OH are not extensively documented in publicly available literature, the principle is well-established for other halogenated phenylalanine analogs.

Enzyme Inhibition: Peptides containing sterically constrained or modified amino acids have been shown to act as potent enzyme inhibitors. For instance, dipeptides with modified phenylalanine residues have demonstrated competitive inhibition of chymotrypsin.[6] It is plausible that peptides incorporating 2,4-dichloro-D-phenylalanine could be designed to target specific proteases or other enzymes with high affinity and specificity.

Experimental Protocols

The following sections provide detailed methodologies for the use of Fmoc-D-Phe(2,4-Cl2)-OH in solid-phase peptide synthesis. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Loading (Attachment of the First Amino Acid)

This protocol describes the attachment of the first Fmoc-protected amino acid to a 2-chlorotrityl chloride resin, which is suitable for the synthesis of C-terminal carboxylic acids.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-D-Phe(2,4-Cl2)-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Shaking vessel

Procedure:

-

Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a shaking vessel.

-

Drain the DCM.

-

Dissolve Fmoc-D-Phe(2,4-Cl2)-OH (1.5 equivalents relative to the resin loading capacity) and DIPEA (3.0 equivalents) in a minimal amount of DCM.

-

Add the amino acid solution to the swollen resin and shake for 1-2 hours at room temperature.

-

To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and shake for 30 minutes.

-

Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

-

Dry the resin under vacuum.

Fmoc-Deprotection

This protocol outlines the removal of the Fmoc protecting group to expose the free amine for the next coupling step.

Materials:

-

Fmoc-protected peptide-resin

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

DMF, peptide synthesis grade

Procedure:

-

Swell the peptide-resin in DMF for 20-30 minutes.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and shake for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and shake for 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene byproducts.

Amino Acid Coupling

This protocol describes the coupling of the next Fmoc-amino acid to the deprotected N-terminus of the peptide chain.

Materials:

-

Deprotected peptide-resin

-

Fmoc-amino acid (e.g., Fmoc-D-Phe(2,4-Cl2)-OH) (3-4 equivalents)

-

Coupling reagent (e.g., HBTU, HATU) (3-4 equivalents)

-

Base (e.g., DIPEA, N-Methylmorpholine) (6-8 equivalents)

-

DMF, peptide synthesis grade

Procedure:

-

In a separate vessel, dissolve the Fmoc-amino acid, coupling reagent, and base in DMF. This is the activation step.

-

Swell the deprotected peptide-resin in DMF.

-

Drain the DMF and add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 1-2 hours at room temperature. The completion of the coupling can be monitored by a Kaiser test.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v). The choice of scavengers depends on the amino acids present in the peptide sequence.

-

Add the cleavage cocktail to the dried resin in a reaction vessel.

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional shaking.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualizations

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship in Peptide Modification

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. Peptide Therapeutics and the Pharmaceutical Industry: Barriers Encountered Translating from the Laboratory to Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-D-Phe(2,4-Cl2)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(2,4-Cl2)-OH, or N-α-Fmoc-D-2,4-dichlorophenylalanine, is a specialized amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. The incorporation of a dichlorinated phenylalanine residue can significantly influence the conformation, biological activity, and metabolic stability of a peptide. This technical guide provides a comprehensive overview of the chemical properties of Fmoc-D-Phe(2,4-Cl2)-OH and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 352351-61-2 | [1] |

| Molecular Formula | C24H19Cl2NO4 | [1] |

| Molecular Weight | 456.32 g/mol | |

| Appearance | White to off-white powder | |

| Purity | Typically ≥95% (HPLC) | |

| Storage | 2-8°C |

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

The primary application of Fmoc-D-Phe(2,4-Cl2)-OH is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed methodology for its incorporation into a growing peptide chain on a solid support.

Materials and Reagents

-

Fmoc-D-Phe(2,4-Cl2)-OH

-

Solid support resin (e.g., Rink Amide resin, Wang resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF for Fmoc deprotection

-

Coupling reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or

-

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

-

-

N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Diethyl ether, cold

Experimental Workflow

The synthesis follows a cyclical process of deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.

Step-by-Step Procedure

-

Resin Swelling: The solid support resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes to allow for efficient diffusion of reagents.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid or peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically performed in two steps: a short treatment of 1-2 minutes followed by a longer treatment of 15-20 minutes.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling of Fmoc-D-Phe(2,4-Cl2)-OH:

-

In a separate vessel, dissolve Fmoc-D-Phe(2,4-Cl2)-OH (3-5 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent HBTU (or COMU) (3-5 equivalents) and DIEA (6-10 equivalents).

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature with agitation. A ninhydrin (B49086) test can be performed to monitor the completion of the reaction.

-

-

Washing: After the coupling is complete, the resin is washed thoroughly with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed as described in step 2.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed several times with cold ether to remove scavengers and cleavage byproducts. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Chemical Logic: The Fmoc Protecting Group

The utility of Fmoc-D-Phe(2,4-Cl2)-OH in SPPS is critically dependent on the properties of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is stable to the acidic conditions used for cleavage of many side-chain protecting groups and the peptide from the resin, but it is readily removed by a mild base, typically piperidine. This orthogonality is the cornerstone of the Fmoc/tBu SPPS strategy.

References

Fmoc-D-Phe(2,4-Cl2)-OH: A Technical Guide for Researchers

CAS Number: 352351-61-2

This technical guide provides an in-depth overview of Fmoc-D-Phe(2,4-Cl2)-OH, a halogenated amino acid derivative crucial for advanced peptide synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

Fmoc-D-Phe(2,4-Cl2)-OH, systematically named (2R)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-(2,4-dichlorophenyl)propanoic acid, is a non-natural amino acid building block. The incorporation of chlorine atoms on the phenyl ring offers unique steric and electronic properties, which can significantly influence the conformation, stability, and biological activity of the resulting peptides.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 352351-61-2 | [1] |

| Molecular Formula | C₂₄H₁₉Cl₂NO₄ | [1] |

| Molecular Weight | 456.3 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥98% | |

| Melting Point | Not consistently reported | |

| Solubility | Soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). | |

| Storage | Store at 2-8°C |

Application in Peptide Synthesis

Fmoc-D-Phe(2,4-Cl2)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amino group is base-labile, allowing for its removal under mild conditions, which preserves acid-labile side-chain protecting groups.

The dichloro-substitution on the phenylalanine side chain can impart several desirable characteristics to a peptide:

-

Increased Hydrophobicity: Enhances binding to hydrophobic pockets of target proteins.

-

Steric Hindrance: Can lock the peptide into a specific, bioactive conformation.

-

Metabolic Stability: The C-Cl bonds are resistant to enzymatic degradation, potentially increasing the in vivo half-life of the peptide.

-

Altered Electronic Properties: The electron-withdrawing nature of chlorine can influence intermolecular interactions.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Fmoc-D-Phe(2,4-Cl2)-OH into a peptide sequence on a Rink Amide resin. The specific conditions may require optimization based on the peptide sequence and the scale of the synthesis.

Materials and Reagents:

-

Fmoc-Rink Amide resin

-

Fmoc-D-Phe(2,4-Cl2)-OH

-

Other required Fmoc-protected amino acids

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Reagent: 20% Piperidine (B6355638) in DMF

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol

-

Washing Solvents: DMF, DCM, Methanol

-

Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Precipitation Solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-D-Phe(2,4-Cl2)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

To monitor the coupling reaction, a Kaiser test can be performed. If the test is positive (beads are blue), the coupling is incomplete and should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Visualization of the SPPS Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis.

References

Fmoc-D-Phe(2,4-Cl2)-OH: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Fmoc-D-Phe(2,4-Cl2)-OH, an essential building block in modern peptide synthesis. This document details the chemical properties, a generalized synthesis protocol, and key analytical characterization methods for this dichlorinated phenylalanine derivative.

Introduction

Fmoc-D-Phe(2,4-Cl2)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-2,4-dichlorophenylalanine, is a protected amino acid widely utilized in solid-phase peptide synthesis (SPPS). The incorporation of the D-enantiomer and the dichlorinated phenyl ring can significantly influence the conformational properties, metabolic stability, and biological activity of the resulting peptides. The Fmoc protecting group allows for a mild and efficient stepwise elongation of the peptide chain, making it a cornerstone of modern peptide and peptidomimetic drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-D-Phe(2,4-Cl2)-OH is presented in the table below. This data is compiled from various chemical suppliers.

| Property | Value |

| Chemical Formula | C₂₄H₁₉Cl₂NO₄ |

| Molecular Weight | 456.3 g/mol [1][2] |

| CAS Number | 352351-61-2[1] |

| Appearance | White to off-white solid |

| Melting Point | 156-162 °C |

| Purity (HPLC) | ≥97% |

Synthesis of Fmoc-D-Phe(2,4-Cl2)-OH

General Experimental Protocol:

This protocol is based on standard procedures for Fmoc protection of amino acids.

Materials:

-

D-2,4-dichlorophenylalanine

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Dioxane and Water (or another suitable solvent system like acetone/water)

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl), 1M

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolution: D-2,4-dichlorophenylalanine is dissolved in a suitable aqueous basic solution, typically a mixture of dioxane and a 10% sodium carbonate solution.

-

Addition of Fmoc Reagent: A solution of Fmoc-Cl or Fmoc-OSu in dioxane is added dropwise to the amino acid solution at a controlled temperature, often at 0°C or room temperature. The reaction mixture is stirred vigorously.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Work-up: Once the reaction is complete, the mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc reagent and byproducts.

-

Acidification: The aqueous layer is then acidified to a pH of approximately 2 using 1M HCl, which leads to the precipitation of the Fmoc-protected amino acid.

-

Extraction: The precipitated product is extracted with an organic solvent such as ethyl acetate.

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Fmoc-D-Phe(2,4-Cl2)-OH.

-

Purification: The crude product can be further purified by recrystallization or flash column chromatography to achieve high purity.

Characterization of Fmoc-D-Phe(2,4-Cl2)-OH

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Fmoc-D-Phe(2,4-Cl2)-OH. The following are standard analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the final product.

General Experimental Protocol:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, often with 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.

-

Detection: UV detection at a wavelength where the Fmoc group has strong absorbance, such as 265 nm or 280 nm.

-

Expected Outcome: A major peak corresponding to the Fmoc-D-Phe(2,4-Cl2)-OH product with a purity of ≥97%.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorenyl group (typically in the range of 7.2-7.9 ppm), the protons of the dichlorophenyl ring, the α-proton of the amino acid, and the β-protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxyl and carbamate (B1207046) groups, the aromatic carbons of the fluorenyl and dichlorophenyl rings, and the aliphatic carbons of the amino acid backbone.[3]

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be approximately 457.3 g/mol , consistent with the molecular weight of 456.3 g/mol .

Application in Peptide Synthesis

Fmoc-D-Phe(2,4-Cl2)-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS). The general workflow for incorporating this amino acid into a growing peptide chain is outlined below.

Conclusion

Fmoc-D-Phe(2,4-Cl2)-OH is a valuable and versatile building block for the synthesis of peptides with modified properties. Its synthesis follows established procedures for Fmoc protection of amino acids, and its characterization relies on standard analytical techniques such as HPLC, NMR, and mass spectrometry. The incorporation of this non-canonical amino acid into peptide sequences offers researchers and drug developers a powerful tool to modulate the pharmacological properties of peptide-based therapeutics.

References

Navigating the Solubility Landscape of Fmoc-D-Phe(2,4-Cl2)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery. Fmoc-D-Phe(2,4-Cl2)-OH, a derivative of D-phenylalanine, offers unique structural constraints and electronic properties that can enhance peptide stability, receptor affinity, and overall therapeutic potential. However, realizing its full utility is critically dependent on a fundamental parameter: its solubility in the solvents employed during solid-phase peptide synthesis (SPPS) and subsequent analytical procedures. This technical guide provides an in-depth overview of the solubility characteristics of Fmoc-D-Phe(2,4-Cl2)-OH, detailed experimental protocols for its determination, and a visual representation of its application in peptide synthesis and its conceptual role in modulating biological signaling.

Quantitative Solubility Profile

While specific quantitative solubility data for Fmoc-D-Phe(2,4-Cl2)-OH is not extensively documented in publicly available literature, a general understanding can be extrapolated from the behavior of structurally similar Fmoc-protected amino acids. The bulky and hydrophobic nature of the Fmoc group, combined with the dichlorinated phenyl ring, suggests that its solubility will be favored in polar aprotic solvents commonly used in peptide synthesis.

The following table presents an estimated solubility profile based on general knowledge of Fmoc-amino acids. Researchers should treat this as a starting point and are strongly encouraged to determine the empirical solubility for their specific applications and solvent batches.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Estimated Solubility of Fmoc-D-Phe(2,4-Cl2)-OH |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 36.7 | Generally Soluble |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 202 | 32.2 | Generally Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 78.13 | 189 | 46.7 | Highly Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 9.1 | Sparingly Soluble to Insoluble |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | 81.6 | 37.5 | Sparingly Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 7.6 | Sparingly Soluble |

Note: The solubility of Fmoc-amino acids can be influenced by factors such as temperature, the presence of impurities, and the specific grade of the solvent.[1][2] Some Fmoc-amino acids, particularly those with bulky side-chain protecting groups, may exhibit poor solubility in standard solvents like DMF or NMP, necessitating the use of alternative solvents or additives.

Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4][5][6] This protocol provides a step-by-step guide for its implementation.

Materials and Equipment:

-

Fmoc-D-Phe(2,4-Cl2)-OH

-

Selected solvents (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Fmoc-D-Phe(2,4-Cl2)-OH to a known volume of the chosen solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled environment (e.g., 25°C) and agitate it using an orbital shaker or vortex mixer.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of Fmoc-D-Phe(2,4-Cl2)-OH. A UV detector set to the absorbance maximum of the Fmoc group (around 265 nm or 301 nm) is typically used.

-

-

Calculation:

-

Calculate the solubility of Fmoc-D-Phe(2,4-Cl2)-OH in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Visualization of Key Processes

To further aid in the understanding of the application and significance of Fmoc-D-Phe(2,4-Cl2)-OH, the following diagrams, generated using the DOT language, illustrate the experimental workflow for its use in SPPS and its conceptual role in drug discovery.

Caption: Experimental workflow for the incorporation of Fmoc-D-Phe(2,4-Cl2)-OH into a peptide chain via SPPS.

Caption: Conceptual diagram of how unnatural amino acids like Fmoc-D-Phe(2,4-Cl2)-OH can modulate signaling pathways in drug discovery.[7][8][][10][]

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. api.pageplace.de [api.pageplace.de]

- 4. benchchem.com [benchchem.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024) | Krishna K. Sharma [scispace.com]

An In-depth Technical Guide to the Stability and Storage of Fmoc-D-Phe(2,4-Cl2)-OH

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, quantitative stability data for Fmoc-D-Phe(2,4-Cl2)-OH is not extensively available in public literature. The following guide is based on established knowledge of Fmoc-protected amino acids, data for structurally similar compounds, and general principles of chemical stability. It is intended to provide best-practice recommendations and a framework for in-house stability assessment.

Introduction

Fmoc-D-Phe(2,4-Cl2)-OH is a specialized amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. The incorporation of a dichlorinated phenylalanine residue can significantly influence the conformation, binding affinity, and metabolic stability of a peptide. Given its high value and reactive nature, understanding the stability and proper storage conditions of this reagent is paramount to ensure its integrity, minimize degradation, and achieve reproducible results in solid-phase peptide synthesis (SPPS).

This guide provides a comprehensive overview of the recommended storage and handling procedures, discusses the chemical stability of the Fmoc group and the dichlorinated aromatic ring, and outlines potential degradation pathways.

Recommended Storage and Handling

Proper storage is critical to prevent the degradation of Fmoc-D-Phe(2,4-Cl2)-OH. The primary factors to control are temperature, moisture, and light.

2.1 Storage Conditions Summary

While specific long-term stability studies for Fmoc-D-Phe(2,4-Cl2)-OH are not publicly documented, the storage conditions for similar Fmoc-amino acids provide a strong guideline.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | Reduces the rate of potential degradation reactions. While some non-halogenated analogs may be stored at higher temperatures, refrigeration is a standard precaution for high-purity reagents. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation and hydrolysis. The compound is known to be moisture-sensitive[1]. |

| Moisture | Keep in a tightly sealed container in a dry environment | Prevents hydrolysis of the Fmoc group and the carboxylic acid. Use of a desiccator is recommended. |

| Light | Store in an opaque or amber container | Protects against potential photolytic degradation, although the fluorenyl group is generally stable to visible light. |

2.2 Handling Recommendations

-

Before use, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

For solutions, it is not recommended for long-term storage; use them as soon as possible after preparation.

Chemical Stability and Potential Degradation

The stability of Fmoc-D-Phe(2,4-Cl2)-OH is primarily determined by the lability of the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group.

3.1 Stability of the Fmoc Group

The Fmoc group is the most reactive part of the molecule under typical storage and handling conditions.

-

Base Lability: The defining characteristic of the Fmoc group is its sensitivity to bases. It is readily cleaved by primary and secondary amines, such as piperidine, which is used intentionally for its removal during SPPS. Accidental exposure to basic conditions during storage or handling will lead to the deprotection of the amino acid.

-

Thermal Stability: The Fmoc group can undergo thermal cleavage at elevated temperatures. Studies have shown that temperatures around 120°C can lead to the removal of the Fmoc group even in the absence of a base. Therefore, exposure to high temperatures should be avoided.

-

Acid Stability: The Fmoc group is stable to acidic conditions, which is a key principle of its use in orthogonal peptide synthesis strategies where acid-labile side-chain protecting groups (like Boc) are used.

3.2 Stability of the D-Phe(2,4-Cl2) Core

The dichlorinated phenylalanine core is chemically robust. The chlorine atoms on the phenyl ring are stable and do not participate in reactions under standard peptide synthesis or storage conditions. The D-chiral configuration is also stable and not prone to racemization under recommended storage conditions.

3.3 Potential Degradation Pathways

While the compound is stable when stored correctly, the following degradation pathways are theoretically possible under improper conditions:

-

Base-Catalyzed Deprotection: Exposure to basic contaminants (e.g., residual amines in solvents) can cleave the Fmoc group, yielding the free amino acid and a dibenzofulvene-adduct.

-

Hydrolysis: In the presence of moisture, the carbamate (B1207046) linkage of the Fmoc group could undergo slow hydrolysis.

-

Thermal Degradation: As mentioned, high temperatures can cause the elimination of the Fmoc group.

Hypothetical Degradation Workflow

Caption: Potential degradation pathways for Fmoc-D-Phe(2,4-Cl2)-OH.

Experimental Protocols for Stability Assessment

For critical applications, it is advisable to perform an in-house stability assessment. The following is a general protocol that can be adapted for this purpose.

4.1 Objective

To determine the stability of Fmoc-D-Phe(2,4-Cl2)-OH under specific storage conditions (e.g., temperature, humidity) over time.

4.2 Materials

-

Fmoc-D-Phe(2,4-Cl2)-OH (test sample)

-

Reference standard (a new, unopened vial of the same lot, stored under ideal conditions: 2-8°C, desiccated, inert atmosphere)

-

HPLC system with a UV detector

-

Analytical column (e.g., C18)

-

HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)

-

Analytical balance

-

Environmental chambers or ovens set to desired test conditions

4.3 Methodology

-

Initial Analysis (T=0):

-

Prepare a standard solution of the reference material and a solution of the test sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Analyze both solutions by HPLC to determine the initial purity. The primary peak should correspond to Fmoc-D-Phe(2,4-Cl2)-OH. Record the peak area and retention time. This serves as the baseline.

-

-

Sample Storage:

-

Place aliquots of the test sample in vials under the desired stress conditions (e.g., 25°C/60% RH, 40°C/75% RH).

-

Keep the reference standard at the recommended 2-8°C in a desiccator.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a vial from the stress condition.

-

Prepare a solution of the stressed sample and the reference standard as in the initial analysis.

-

Analyze by HPLC under the same conditions.

-

-

Data Analysis:

-

Compare the chromatogram of the stressed sample to the reference standard.

-

Calculate the purity of the stressed sample by dividing the peak area of the main compound by the total peak area of all peaks.

-

Look for the appearance of new peaks, which would indicate degradation products.

-

A significant decrease in the main peak area and the emergence of new peaks indicate instability under the tested conditions.

-

Stability Testing Experimental Workflow

Caption: Workflow for assessing the stability of Fmoc-D-Phe(2,4-Cl2)-OH.

Conclusion

While direct stability data for Fmoc-D-Phe(2,4-Cl2)-OH is scarce, a conservative approach based on the known chemistry of Fmoc-amino acids provides a reliable framework for its storage and handling. The most critical parameters to control are temperature and moisture. Storing the compound at 2-8°C under a dry, inert atmosphere will ensure its long-term stability and performance in peptide synthesis. For applications requiring the highest level of quality assurance, a simple HPLC-based stability study is recommended to validate storage conditions and shelf-life.

References

Methodological & Application

Application Notes and Protocols for Fmoc-D-Phe(2,4-Cl2)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(2,4-Cl2)-OH, or N-α-Fmoc-D-2,4-dichlorophenylalanine, is a specialized amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into peptides. The incorporation of a D-amino acid enhances peptide stability against enzymatic degradation, a critical attribute for therapeutic peptide development.[1] Furthermore, the dichlorinated phenyl ring offers a strategic modification to modulate biological activity, receptor binding affinity, and pharmacokinetic profiles of the resulting peptide. This document provides detailed application notes and protocols for the effective use of Fmoc-D-Phe(2,4-Cl2)-OH in SPPS workflows.

Properties of Fmoc-D-Phe(2,4-Cl2)-OH

A summary of the key chemical properties of Fmoc-D-Phe(2,4-Cl2)-OH is presented in the table below.

| Property | Value |

| Synonyms | Fmoc-D-2,4-dichlorophenylalanine, N-α-(9-Fluorenylmethoxycarbonyl)-D-2,4-dichlorophenylalanine |

| CAS Number | 352351-61-2 |

| Molecular Formula | C₂₄H₁₉Cl₂NO₄ |

| Molecular Weight | 456.3 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |

| Storage | Store at 2-8°C |

Applications in Peptide Synthesis and Drug Discovery

The unique characteristics of Fmoc-D-Phe(2,4-Cl2)-OH make it a valuable building block in the synthesis of novel peptides for various research and therapeutic applications:

-

Enhanced Proteolytic Stability: The D-configuration of the amino acid sterically hinders recognition by proteases, leading to a longer in vivo half-life of the peptide.

-

Modulation of Biological Activity: The electron-withdrawing chlorine atoms on the phenyl ring can alter the electronic and steric properties of the amino acid side chain. This can lead to modified binding interactions with biological targets such as G protein-coupled receptors (GPCRs), potentially converting an agonist to an antagonist or altering binding affinity. While specific quantitative data for peptides containing 2,4-dichloro-D-phenylalanine is limited in publicly available literature, the introduction of D-phenylalanine has been shown to improve the receptor binding affinities of GnRH peptides.

-

Structural Scaffolding: The bulky and hydrophobic nature of the dichlorophenyl side chain can be used to induce specific secondary structures or to probe structure-activity relationships (SAR) in peptide drug discovery.

Experimental Protocols for Solid-Phase Peptide Synthesis

The following protocols provide a general framework for the incorporation of Fmoc-D-Phe(2,4-Cl2)-OH into a peptide sequence using standard Fmoc-based SPPS chemistry. Optimization may be required depending on the specific peptide sequence and the resin used.

Resin Selection and Swelling

Standard resins for Fmoc-SPPS are suitable for use with Fmoc-D-Phe(2,4-Cl2)-OH. The choice of resin depends on the desired C-terminal functionality (e.g., amide or carboxylic acid).

| Resin Type | C-Terminal Functionality |

| Rink Amide Resin | Amide |

| Wang Resin | Carboxylic Acid |

| 2-Chlorotrityl Chloride Resin | Protected Carboxylic Acid |

Protocol:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

Drain the DMF.

Fmoc Deprotection

The Fmoc protecting group is removed to expose the free amine for the subsequent coupling reaction.

Protocol:

-

Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

The coupling of Fmoc-D-Phe(2,4-Cl2)-OH to the deprotected N-terminus of the growing peptide chain is a critical step. Due to the steric bulk of the dichlorophenyl side chain, a slightly longer coupling time or the use of a more potent coupling reagent may be beneficial to ensure complete reaction.

Recommended Coupling Reagents:

| Coupling Reagent | Activator Base | Notes |

| HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | Efficient and commonly used. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA or 2,4,6-Collidine | Highly effective for hindered couplings. |

| DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole) | - | A classic and cost-effective option. |

Coupling Protocol (using HCTU):

-

Dissolve Fmoc-D-Phe(2,4-Cl2)-OH (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. Note: For this sterically hindered amino acid, extending the coupling time or performing a double coupling may be necessary to ensure high efficiency.

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction).

Peptide Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Cleavage Cocktail: A standard cleavage cocktail for peptides without sensitive residues is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap reactive cations generated during cleavage.

Protocol:

-

Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the resin.

-

Gently agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the SPPS Workflow

The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis.

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Logical Relationship in Peptide-Receptor Interaction

The incorporation of Fmoc-D-Phe(2,4-Cl2)-OH can influence the interaction of a peptide with its target receptor, potentially altering the signaling outcome. The diagram below illustrates this logical relationship.

Caption: Logical flow of peptide-receptor interaction and signaling.

Conclusion

Fmoc-D-Phe(2,4-Cl2)-OH is a valuable tool for medicinal chemists and peptide scientists seeking to develop novel peptides with enhanced stability and modulated biological activity. The protocols outlined in this document provide a starting point for the successful incorporation of this non-canonical amino acid into synthetic peptides. Further optimization of coupling conditions may be necessary to achieve high yields, particularly for sterically demanding sequences. The unique properties of 2,4-dichloro-D-phenylalanine offer exciting possibilities for the design of next-generation peptide therapeutics.

References

Application Notes and Protocols for Fmoc-D-Phe(2,4-Cl2)-OH Coupling in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(2,4-Cl2)-OH is a non-canonical amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into peptides. The incorporation of D-amino acids can significantly enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic peptide development.[1] The dichlorinated phenyl ring of Fmoc-D-Phe(2,4-Cl2)-OH can introduce specific steric and electronic properties, potentially influencing peptide conformation, binding affinity, and overall biological activity. This document provides detailed application notes and protocols for the efficient coupling of this sterically hindered amino acid in Fmoc-based SPPS.

Challenges in Coupling Sterically Hindered Amino Acids

The bulky 2,4-dichloro-substituted phenyl ring of Fmoc-D-Phe(2,4-Cl2)-OH presents a significant steric hindrance to the coupling reaction. This can lead to incomplete or slow reactions, resulting in deletion sequences and lower purity of the target peptide. To overcome these challenges, the choice of coupling reagents and reaction conditions is critical.

Recommended Coupling Reagents and Conditions

A variety of coupling reagents are available for SPPS, each with its own advantages and disadvantages. For sterically hindered amino acids like Fmoc-D-Phe(2,4-Cl2)-OH, more potent activating reagents are generally recommended.

Data Presentation: Comparison of Common Coupling Reagents for Hindered Amino Acids

| Coupling Reagent Class | Examples | Typical Coupling Time | Estimated Coupling Efficiency for Hindered Residues (%) | Key Advantages | Potential Disadvantages |

| Carbodiimides | DIC/HOBt, DIC/Oxyma | 60 - 120 min | 95 - 98 | Cost-effective, low risk of racemization with additive.[2] | Slower reaction rates, potential for N-acylurea formation. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | 20 - 60 min | 98 - >99.5 | Fast and highly efficient, especially for difficult couplings.[3] | Higher cost, potential for guanidinylation side reaction if used in excess.[2] |

| Phosphonium Salts | PyBOP, PyAOP | 30 - 60 min | 98 - 99 | High coupling efficiency, no risk of guanidinylation.[2] | Byproducts can be challenging to remove in solution-phase synthesis. |

Note: The coupling efficiencies are estimates based on data for other sterically hindered amino acids and may vary depending on the specific peptide sequence, resin, and reaction conditions.[4]

Experimental Protocols

The following protocols provide a general guideline for the manual solid-phase synthesis of a peptide containing a D-Phe(2,4-Cl2) residue. These protocols may require optimization for specific peptide sequences and synthesis scales.

Protocol 1: Resin Preparation and First Amino Acid Loading

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[5]

-

Fmoc Deprotection (if using pre-loaded resin):

-

Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).[6]

-

-

First Amino Acid Loading (if using non-preloaded resin):

-

Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in a minimal amount of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and pre-activate the mixture for 2-5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

-

Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

-

Cap any unreacted functional groups on the resin using a capping solution (e.g., acetic anhydride (B1165640) and pyridine (B92270) in DMF).

-

Protocol 2: Standard SPPS Cycle for Subsequent Amino Acids

This cycle is repeated for each subsequent amino acid in the peptide sequence.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), a coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids, a longer coupling time or a double coupling may be necessary.

-

Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).

-

Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5-7 times).

-

Protocol 3: Coupling of Fmoc-D-Phe(2,4-Cl2)-OH (Sterically Hindered Residue)

Due to the steric hindrance of Fmoc-D-Phe(2,4-Cl2)-OH, a more robust coupling protocol is recommended.

-

Fmoc Deprotection: Perform the deprotection as described in Protocol 2, Step 1.

-

Coupling of Fmoc-D-Phe(2,4-Cl2)-OH:

-

Reagent Selection: Utilize a highly efficient coupling reagent such as HATU or HCTU.

-

Activation: In a separate vial, dissolve Fmoc-D-Phe(2,4-Cl2)-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin.

-

Reaction Time and Temperature: Agitate the reaction mixture for 2-4 hours at room temperature. In cases of difficult coupling, the reaction temperature can be slightly elevated (e.g., to 40°C) or the coupling time can be extended.

-

Double Coupling: If the Kaiser test is still positive after the initial coupling, a second coupling is recommended. Drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated solution of Fmoc-D-Phe(2,4-Cl2)-OH.

-

Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5-7 times).

-

Protocol 4: Final Deprotection, Cleavage, and Precipitation

-

Final Fmoc Deprotection: After the last amino acid has been coupled, remove the N-terminal Fmoc group as described in Protocol 2, Step 1.

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

-

Cleavage from Resin:

-

Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water).

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Peptide Synthesis

Caption: Experimental workflow for SPPS incorporating a sterically hindered amino acid.

Logical Relationship of Coupling Reagent Selection

Caption: Logic for selecting coupling reagents based on amino acid steric hindrance.

Potential Applications and Signaling Pathways

Peptides containing D-amino acids and halogenated phenylalanine residues are often explored for their therapeutic potential due to their enhanced stability and unique binding properties. While a specific signaling pathway for peptides containing D-Phe(2,4-Cl2) is not extensively documented, such peptides are often designed as antagonists or inhibitors of protein-protein interactions (PPIs) implicated in various diseases. For instance, they may target pathways involved in cancer cell proliferation, inflammation, or viral entry.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical scenario where a peptide containing D-Phe(2,4-Cl2) acts as an inhibitor of a generic signaling pathway involved in cell proliferation.

Caption: Hypothetical inhibition of a cell proliferation signaling pathway by a D-Phe(2,4-Cl2)-containing peptide.

References

- 1. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 4. Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8415454B2 - Process for the manufacture of peptides - Google Patents [patents.google.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Recommended Coupling Reagents for Fmoc-D-Phe(2,4-Cl2)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(2,4-Cl2)-OH is a sterically hindered amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce non-natural residues into peptides. The presence of two chlorine atoms on the phenyl ring increases the bulk of the side chain, which can pose significant challenges during peptide coupling, leading to lower yields, incomplete reactions, and potential racemization. The choice of an appropriate coupling reagent is therefore critical to ensure efficient and successful incorporation of this amino acid into a peptide sequence.

This document provides a comprehensive overview of recommended coupling reagents for Fmoc-D-Phe(2,4-Cl2)-OH, including detailed application notes, comparative data, and experimental protocols. The recommendations are based on established performance with other sterically hindered amino acids, as direct comparative data for this specific derivative is limited in publicly available literature.

Key Considerations for Coupling Sterically Hindered Amino Acids

Several factors must be considered when selecting a coupling reagent for a sterically demanding amino acid like Fmoc-D-Phe(2,4-Cl2)-OH:

-

Reactivity: The coupling reagent must be highly reactive to overcome the steric hindrance and drive the reaction to completion.

-

Racemization: The conditions should minimize the risk of epimerization at the alpha-carbon of the amino acid. The choice of reagent, additives, base, and solvent all play a crucial role.

-

Side Reactions: The chosen method should minimize undesirable side reactions, such as the formation of deletion sequences or modifications to the amino acid side chain.

-

Solubility: The coupling reagent and activated amino acid should remain soluble in the reaction solvent to ensure efficient reaction kinetics.

Recommended Coupling Reagents

Based on their proven efficacy with other sterically hindered amino acids, the following classes of coupling reagents are recommended for Fmoc-D-Phe(2,4-Cl2)-OH.

Aminium/Uronium Salts

Aminium and uronium salts are among the most efficient coupling reagents for standard and challenging peptide synthesis. They react with the carboxylic acid to form a highly reactive active ester, facilitating rapid amide bond formation.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is particularly effective for coupling sterically hindered and N-methylated amino acids.[1] Its high reactivity can significantly improve coupling yields and reduce reaction times. However, it is also one of the more expensive options.

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are cost-effective and highly efficient reagents suitable for most standard couplings. While very effective, for extremely difficult couplings like those involving Fmoc-D-Phe(2,4-Cl2)-OH, the more reactive HATU may be preferred.[2]

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is another highly reactive uronium salt that often provides results comparable to HATU but at a lower cost.

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium reagent based on OxymaPure, COMU offers high coupling efficiency with reduced risk of racemization and is considered a safer alternative to benzotriazole-based reagents.[3][4] It is highly soluble and its byproducts are water-soluble, simplifying purification.[3]

Phosphonium (B103445) Salts

Phosphonium salts are another class of highly effective coupling reagents that are particularly useful for cyclization and for coupling N-methylated amino acids.

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is a widely used phosphonium salt that is effective for many difficult couplings.

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The 7-aza analogue of PyBOP, PyAOP, is generally more reactive and can be more effective in preventing racemization.

-

PyOxim ([(Cyano(ethoxycarbonyl)methylidene)amino]-oxytri(pyrrolidin-1-yl)phosphonium hexafluorophosphate): This is a newer generation phosphonium salt based on OxymaPure. It is highly efficient, has a low potential for racemization, and is considered a safer alternative to HOBt-based reagents.[5]

Carbodiimides with Additives

Carbodiimides, such as Diisopropylcarbodiimide (DIC), are cost-effective coupling reagents. However, their use for sterically hindered amino acids requires the presence of an additive to enhance reactivity and suppress racemization.

-

DIC/OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): The combination of DIC with OxymaPure is a highly effective and low-racemization coupling cocktail.[6] OxymaPure has been shown to be superior to the traditional additive HOBt in terms of both yield and suppression of racemization.[7] This combination is a strong candidate for coupling Fmoc-D-Phe(2,4-Cl2)-OH, offering a good balance of performance and cost.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagent Performance with Hindered N-Methylated Amino Acids

| Coupling Reagent | Model Peptide | Yield (%) | Racemization | Reference |

| HBTU | Boc-Phe-(NMe)Aib-Phe-OBzl | Significant Yield | Not specified | [8] |

| PyBroP | Boc-Phe-(NMe)Aib-Phe-OBzl | Significant Yield | Not specified | [8] |

| Pivaloyl Mixed Anhydride (B1165640) | Boc-Phe-(NMe)Aib-Phe-OBzl | < 10% | Not specified | [8] |

| Pentafluorophenyl Ester | Boc-Phe-(NMe)Aib-Phe-OBzl | < 10% | Not specified | [8] |

Table 2: Comparison of Coupling Reagent Performance in a [6+5] Segment Coupling to a Hindered N-terminal Aib Residue

| Coupling Reagent | Base | Solvent | D-Val Epimer (%) | Reference |

| HATU | DIEA | DMF | 65.4 | [8] |

| HAPyU | DB(DMAP)/PS | DCM | 5.84 | [8] |

Experimental Protocols

The following are general protocols for solid-phase peptide synthesis (SPPS) using the recommended coupling reagents. These should be optimized for the specific peptide sequence and synthesis scale.

Protocol 1: Coupling with HATU

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and then treat again for 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-D-Phe(2,4-Cl2)-OH (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and a hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time may be extended, or the temperature may be slightly elevated (e.g., 30-40°C).

-

Monitoring: Perform a ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

-

Capping (Optional): If the ninhydrin test is positive after a prolonged coupling time or a double coupling, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Coupling with DIC/OxymaPure

-

Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Phe(2,4-Cl2)-OH (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.

-

Coupling: Add DIC (3-5 equivalents) to the amino acid/OxymaPure solution and immediately add the mixture to the deprotected peptide-resin. Alternatively, the mixture can be pre-activated for a few minutes before adding to the resin.

-

Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.

-

Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Visualization of Workflows

Experimental Workflow for Coupling Fmoc-D-Phe(2,4-Cl2)-OH

Caption: General experimental workflow for coupling Fmoc-D-Phe(2,4-Cl2)-OH.

Decision Pathway for Coupling Reagent Selection

Caption: Decision tree for selecting a suitable coupling reagent.

Conclusion

The successful incorporation of the sterically hindered amino acid Fmoc-D-Phe(2,4-Cl2)-OH into a peptide sequence is highly dependent on the choice of coupling reagent and reaction conditions. For challenging couplings, highly reactive uronium/aminium salts such as HATU, HCTU, or COMU are recommended. The combination of DIC with OxymaPure also presents a highly effective and cost-efficient alternative with a low risk of racemization. The provided protocols and workflows offer a starting point for the optimization of the synthesis of peptides containing this and other sterically demanding residues. It is always advisable to perform a small-scale test coupling to determine the optimal conditions for a specific peptide sequence.

References

Application Notes and Protocols for Fmoc Deprotection in Peptides Containing D-Phe(2,4-Cl2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as receptor affinity, metabolic stability, and bioavailability. D-2,4-dichlorophenylalanine (D-Phe(2,4-Cl2)) is one such amino acid that, due to its unique steric and electronic properties, is of significant interest in drug design, particularly in the development of GnRH antagonists and other peptide-based therapeutics. The successful solid-phase peptide synthesis (SPPS) of peptides containing D-Phe(2,4-Cl2) hinges on the efficient and clean removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This document provides a detailed overview of standard and alternative Fmoc deprotection conditions and offers specific guidance for peptides incorporating the D-Phe(2,4-Cl2) residue.

The electron-withdrawing nature of the two chlorine atoms on the phenyl ring of D-Phe(2,4-Cl2) can potentially influence the kinetics of the base-mediated Fmoc deprotection. Furthermore, the steric bulk of this residue may contribute to aggregation phenomena during peptide synthesis, which can hinder deprotection and subsequent coupling steps. Therefore, careful optimization of the deprotection protocol is crucial to ensure high peptide purity and yield.

Standard and Alternative Fmoc Deprotection Conditions

The most common method for Fmoc deprotection is treatment with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). However, various alternative reagents and conditions have been developed to address challenges such as aggregation and side reactions like aspartimide formation.[1][2]

Below is a summary of commonly used Fmoc deprotection reagents and conditions:

| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Key Considerations |

| Piperidine | 20-50% (v/v) | DMF or NMP | 5-20 minutes | Standard and widely used.[3] Can cause aspartimide formation in sensitive sequences. |

| 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF | 7-10 minutes | A less volatile and potentially less toxic alternative to piperidine.[4] |

| Piperazine (B1678402) | 5-10% (w/v) | DMF/ethanol (9:1) | 3-10 minutes | Can reduce diketopiperazine formation.[5] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) with 5% Piperazine | NMP | 3-5 minutes | A stronger, non-nucleophilic base that can accelerate deprotection, especially for sterically hindered residues.[1][5] Often used in combination with a scavenger like piperazine. |

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol describes the standard procedure for removing the Fmoc protecting group from a peptide-resin using a solution of piperidine in DMF.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Dichloromethane (DCM), reagent grade

-

Solid-phase synthesis vessel

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF from the synthesis vessel.

-

Add a solution of 20% piperidine in DMF (v/v) to the resin.

-

Agitate the mixture at room temperature for 5-7 minutes.

-

Drain the piperidine solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Wash the resin with DCM (2-3 times) and proceed to the next coupling step.

Protocol 2: Fmoc Deprotection using DBU/Piperazine for Difficult Sequences

This protocol is recommended for sequences prone to aggregation or when standard piperidine deprotection is slow or incomplete.

Materials:

-

Fmoc-protected peptide-resin

-

N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Piperazine

-

Dichloromethane (DCM), reagent grade

-

Solid-phase synthesis vessel

Procedure:

-

Swell the Fmoc-protected peptide-resin in NMP for 30-60 minutes.

-

Drain the NMP from the synthesis vessel.

-

Prepare a fresh deprotection solution of 2% DBU and 5% piperazine in NMP (v/v).

-

Add the DBU/piperazine solution to the resin.

-

Agitate the mixture at room temperature for 3-5 minutes.

-

Drain the deprotection solution.

-

Repeat steps 4-6 one more time.

-

Wash the resin thoroughly with NMP (5-7 times).

-

Wash the resin with DCM (2-3 times) and proceed to the next coupling step.

Considerations for Peptides Containing D-Phe(2,4-Cl2)

While no specific protocols for the Fmoc deprotection of peptides containing D-Phe(2,4-Cl2) are readily available in the literature, the following considerations and optimization strategies are recommended based on the chemical properties of this amino acid:

-

Monitoring Deprotection: Due to the electron-withdrawing nature of the dichlorophenyl group, the rate of Fmoc deprotection might be slower compared to standard amino acids. It is crucial to monitor the completeness of the deprotection reaction. This can be achieved qualitatively using the Kaiser test or quantitatively by UV monitoring of the dibenzofulvene-piperidine adduct release.

-

Extended Deprotection Times: If incomplete deprotection is observed with standard protocols, extending the reaction time (e.g., to 2 x 10 minutes or longer with piperidine) may be necessary.

-

Use of Stronger Bases: For particularly difficult deprotections, employing a stronger base like DBU (as described in Protocol 2) can be beneficial.[6] The enhanced basicity can help overcome the potential electronic effects of the chlorinated ring.

-

Managing Aggregation: Peptides containing bulky, hydrophobic residues like D-Phe(2,4-Cl2) are prone to aggregation, which can impede both deprotection and coupling steps. To mitigate this:

-

Use solvents known to disrupt secondary structures, such as NMP.

-

Perform the synthesis at a slightly elevated temperature (e.g., 30-40 °C), if compatible with the peptide sequence and resin.

-